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Compound of Interest

Compound Name: N(alpha)-Dimethylcoprogen

Cat. No.: B049162

An In-depth Technical Guide to the Iron Chelation Mechanism of N(alpha)-Dimethylcoprogen
For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the iron chelation mechanism of
N(alpha)-Dimethylcoprogen, a trihydroxamate siderophore produced by pathogenic fungi.
The document details the molecular basis of its high-affinity iron binding, presents quantitative
data for related compounds, outlines key experimental methodologies for its study, and
illustrates the biological pathways involved in its function.

Introduction to N(alpha)-Dimethylcoprogen

N(alpha)-Dimethylcoprogen is a fungal siderophore, a low-molecular-weight organic molecule
produced under iron-limiting conditions to scavenge and transport ferric iron (Fe3+).[1] It is a
member of the coprogen family and is specifically a dimethylated analog of coprogen, a linear
trinydroxamate siderophore.[2][3] First isolated from pathogenic fungi such as Alternaria
longipes and Fusarium dimerum, this molecule plays a critical role in microbial iron
homeostasis and is often implicated in fungal virulence, as it allows the organism to acquire
iron from its host.[1][2] The exceptional affinity and specificity of N(alpha)-Dimethylcoprogen
for Fe3* are central to its biological function and make it a subject of interest in microbiology
and for potential therapeutic applications, such as novel antibiotic delivery systems.[4]

Molecular Structure and Chelation Mechanism
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The iron-chelating capability of N(alpha)-Dimethylcoprogen is conferred by its three
hydroxamate functional groups (-C(O)N(OH)R).[3] The molecule's backbone is formed from
three N>-trans-anhydromevalonyl-N>-hydroxy-L-ornithine (AMHO) units.[5] Two of these units
cyclize to form a diketopiperazine ring, with the third unit attached via an ester bond.[1]

The chelation of ferric iron is a 1:1 interaction where the three hydroxamate groups act as
bidentate ligands. Each hydroxamate group provides two oxygen atoms, for a total of six, which
coordinate the Fe3* ion in a stable, high-spin octahedral complex.[1] This hexadentate
coordination is responsible for the molecule's high binding affinity for ferric iron.[1]

Figure 1: Octahedral coordination of Fe3* by the three hydroxamate groups of N(alpha)-
Dimethylcoprogen.

Quantitative Data: Iron Binding Affinity

The stability of the iron-siderophore complex is quantified by the formation constant (K) or,
more commonly, its logarithm (log K). A higher log K value indicates a more stable complex.
While specific quantitative data for N(alpha)-Dimethylcoprogen is not readily available in the
cited literature, data for the parent compound, coprogen, and other trihydroxamate
siderophores provide a strong indication of its binding affinity. The formation constants for
fungal hydroxamate siderophores are generally in the range of 1032,[6]
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Siderophore Type log K (Fe*+) pM Value Reference
Coprogen Trihydroxamate ~30 25.4 [7]
Desferrioxamine
Trihydroxamate 30.6 26.6 [6]

B (DFB)
Ferricrocin Trihydroxamate 29.3 25.2 [6]
Acetohydroxamic ~ Monohydroxamat

, 11.4 (log Ki) N/A [1]
Acid e
Enterobactin Catecholate 49-52 35.5 [6]
pM is the
negative

logarithm of the
free Fe3+
concentration at
pH 7.4 with 10
UM total ligand
and 1 pM total
iron, providing a
more
physiologically
relevant measure

of iron affinity.

Experimental Protocols

The characterization of the iron chelation mechanism of siderophores like N(alpha)-
Dimethylcoprogen involves a combination of detection assays, binding studies, and structural
analysis.

Protocol 1: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophore
production.[8] It relies on competition for iron between the siderophore and a strong chelating
dye, Chrome Azurol S.[9]
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e Principle: In the CAS solution, Fe3* is complexed with CAS and a detergent (like HDTMA),
forming a stable blue-colored ternary complex.[10] When a sample containing a siderophore
is added, the siderophore, having a higher affinity for iron, removes the Fe3* from the dye
complex.[2] The resulting apo-dye is orange/yellow, and the color change is proportional to
the amount of siderophore present.[9]

e Reagents:

o CAS solution: Chrome Azurol S, Hexadecyltrimethylammonium bromide (HDTMA),
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer, FeCls solution.[11]

o For plate assay: Agar or agarose.[12]
o Methodology (Liquid Assay):
o Prepare the CAS assay solution as described by Schwyn and Neilands (1987).[13]
o Obtain cell-free supernatant from a microbial culture grown in iron-deficient media.[14]

o Mix the supernatant with the CAS solution (e.g., in a 1:1 or 3:1 ratio) in a microplate well or
cuvette.[9][14]

o Incubate at room temperature for a specified time (e.g., 20 minutes to 3 hours).[14]

o Measure the absorbance at 630 nm. A decrease in absorbance compared to a reference
(media blank + CAS solution) indicates siderophore activity.[14]

o Quantify siderophore production using a standard curve or by calculating percent
siderophore units: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and

As is the absorbance of the sample.[14]

Protocol 2: Spectrophotometric Titration for Stability
Constant Determination

This method is used to determine the stoichiometry and stability constant of the iron-
siderophore complex.
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 Principle: A solution of the purified siderophore is titrated with a solution of Fe3+. As the iron-
siderophore complex forms, the solution's absorbance spectrum changes. The characteristic
absorbance maximum for hydroxamate-iron(lll) complexes is typically between 425-500 nm.
[1][7] By monitoring the absorbance change at this wavelength as a function of the Fe3+
concentration, the binding isotherm can be plotted and used to calculate the stability
constant.[15]

e Reagents:
o Purified N(alpha)-Dimethylcoprogen solution of known concentration.
o Standardized FeCls or Fe(NOs)s solution.[15]
o Buffer to maintain a constant pH (e.g., pH 7.4).
o Methodology:
o Place a known volume and concentration of the siderophore solution in a cuvette.
o Record the initial UV-Vis spectrum (e.g., 300-700 nm).
o Add small, precise aliquots of the standard iron solution to the cuvette.

o After each addition, allow the solution to equilibrate, then record the full UV-Vis spectrum.
[15]

o Continue the titration until the spectral changes saturate, indicating that all siderophore
molecules are complexed with iron.

o Analyze the data by plotting absorbance at the A_max of the complex versus the molar
ratio of iron to siderophore. The inflection point reveals the binding stoichiometry (e.qg.,
1:1).[16]

o Use specialized software (e.g., HypSpec) or mathematical models to fit the titration data
and calculate the overall stability constant (log K).[15]
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Protocol 3: Structural Characterization via Mass
Spectrometry and NMR

¢ Principle: These techniques provide definitive structural information about the siderophore
and its iron complex.

e Methodology:
o Mass Spectrometry (MS):

» Use electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry
to determine the precise molecular weight of the purified siderophore.[3][17]

» High-resolution MS can confirm the elemental composition (e.g., C3sHssNeO12 for
N(alpha)-Dimethylcoprogen).

» Analysis of the iron-complexed form will show a characteristic peak corresponding to
the mass of the apo-siderophore plus one iron atom minus three protons ([M - 3H +
Fe]*), confirming the 1:1 binding and the release of three protons upon chelation.[17]

o Nuclear Magnetic Resonance (NMR) Spectroscopy:

» 1H and 3C NMR are used to elucidate the complete chemical structure of the apo-
siderophore.[3][18]

» Advanced 2D NMR techniques (e.g., COSY, HMBC) are used to map the connectivity of
atoms.[2]

» To study the iron complex, a diamagnetic metal ion with similar coordination chemistry,
such as Gallium(lll) (Ga3*), is often substituted for the paramagnetic Fe3*, which causes
significant line broadening in NMR spectra.[2][19]

» By comparing the NMR spectra of the apo-siderophore with the Ga3*-complex, chemical
shift changes can be identified, pinpointing the specific atoms (the hydroxamate
oxygens) involved in metal coordination.[19]

Biological Pathways and Significance
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The function of N(alpha)-Dimethylcoprogen is best understood within its biological context,
from its synthesis to its role in cellular iron uptake.

Biosynthesis Pathway

The biosynthesis of coprogen-family siderophores is a complex process mediated by a series
of enzymes. A key enzyme in this pathway is a nonribosomal peptide synthetase (NRPS).[5]

Figure 2: Simplified biosynthetic pathway leading to N(alpha)-Dimethylcoprogen.

Siderophore-Mediated Iron Uptake

The overall process involves secretion of the siderophore, extracellular iron chelation, and
transport of the iron-siderophore complex back into the cell.

Figure 3: General workflow for iron acquisition via N(alpha)-Dimethylcoprogen.

Once secreted, N(alpha)-Dimethylcoprogen binds to available Fe3* in the extracellular milieu.
The resulting ferric-siderophore complex is then recognized by specific TonB-dependent
transporters (TBDTs), such as FhuE in some Gram-negative bacteria, which are expressed on
the outer membrane of microorganisms.[20][21] Following binding, the complex is actively
transported into the cell. Inside the cytoplasm, iron is released from the siderophore, typically
through reduction of Fe3* to the less tightly bound Fe?*, making it available for essential cellular
processes like DNA synthesis and respiration.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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